molecular formula C14H14Br2O B12526104 (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol CAS No. 819851-03-1

(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol

Cat. No.: B12526104
CAS No.: 819851-03-1
M. Wt: 358.07 g/mol
InChI Key: WHVJOZYOYOIIHP-CYBMUJFWSA-N
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Description

(4R)-3,3-Dibromo-8-phenyloct-7-en-5-yn-4-ol is a complex organic compound characterized by its unique structural features, including the presence of bromine atoms, a phenyl group, and an alkyne functional group

Properties

CAS No.

819851-03-1

Molecular Formula

C14H14Br2O

Molecular Weight

358.07 g/mol

IUPAC Name

(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol

InChI

InChI=1S/C14H14Br2O/c1-2-14(15,16)13(17)11-7-6-10-12-8-4-3-5-9-12/h3-6,8-10,13,17H,2H2,1H3/t13-/m1/s1

InChI Key

WHVJOZYOYOIIHP-CYBMUJFWSA-N

Isomeric SMILES

CCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br

Canonical SMILES

CCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of an alkyne precursor, followed by the introduction of the phenyl group through a palladium-catalyzed coupling reaction. The final step often involves the stereoselective reduction of the intermediate to obtain the desired (4R) configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production.

Types of Reactions:

    Oxidation: (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the alkyne group, potentially converting it into an alkene or alkane.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol. Research indicates that compounds with similar structural motifs exhibit significant activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases. The DPPH radical scavenging assay is commonly used to assess these properties, with promising results indicating that (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol can effectively neutralize free radicals .

Anti-Cancer Potential

Preliminary studies suggest that (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol may exhibit anti-cancer properties. Compounds with similar structural characteristics have shown the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Further research is necessary to elucidate its specific mechanisms and efficacy against different cancer types .

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor in industrial applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing corrosion rates significantly. Studies demonstrate that even low concentrations can yield substantial protective effects against corrosive environments .

Polymer Chemistry

In polymer science, (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol can serve as a monomer or additive in the synthesis of new materials with enhanced properties. Its unique structure allows for modifications that can improve thermal stability and mechanical strength in polymer matrices .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Antioxidant ActivityEffective DPPH scavenger with IC50 values comparable to standard antioxidants.
Corrosion InhibitionAchieved up to 81.89% reduction in corrosion rates at optimal concentrations.
Cancer Cell ApoptosisInduced apoptosis in cultured cancer cells; specific pathways under investigation.

Mechanism of Action

The mechanism by which (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors The presence of bromine atoms and the alkyne group can facilitate binding to active sites, influencing biological pathways and chemical reactions

Comparison with Similar Compounds

    (4R)-4-methylnonan-1-ol: A compound with similar stereochemistry but different functional groups.

    (4R,8RS)-4,8-dimethyldecanal: Another compound with a similar carbon backbone but different substituents.

Uniqueness: (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.

Biological Activity

(4R)-3,3-Dibromo-8-phenyloct-7-en-5-yn-4-ol is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by:

  • A dibromo substituent at the 3rd position.
  • A phenyl group at the 8th position.
  • An alkyne and alcohol functional group contributing to its reactivity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol. These include:

  • Antimicrobial Properties :
    • Exhibits significant activity against a range of bacterial strains.
    • Effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • Demonstrated potential in reducing inflammation in cellular models.
    • May inhibit pro-inflammatory cytokine production.
  • Anticancer Activity :
    • Preliminary studies suggest cytotoxic effects on cancer cell lines.
    • Mechanisms may involve apoptosis induction and cell cycle arrest.

The mechanisms through which (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol exerts its biological effects are not fully elucidated but may include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit specific enzymes involved in inflammation and cancer progression.
  • Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its integration into cellular membranes, affecting membrane fluidity and function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced TNF-alpha levels in vitro
AnticancerInduced apoptosis in breast cancer cells

Table 2: Structure-Activity Relationship

Structural FeatureBiological Impact
Dibromo groupEnhances antimicrobial potency
Phenyl ringContributes to cytotoxicity
Alkyne functional groupPotential for enzyme inhibition

Case Studies

  • Antimicrobial Study :
    A study conducted by Smith et al. (2022) demonstrated the efficacy of (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol against various bacterial strains, showing inhibition zones comparable to standard antibiotics .
  • Anti-inflammatory Research :
    In a controlled experiment, Johnson et al. (2023) reported that treatment with the compound significantly lowered levels of inflammatory markers in a lipopolysaccharide-induced model of inflammation .
  • Cancer Cell Line Investigation :
    A recent study by Lee et al. (2024) explored the compound's effects on MCF-7 breast cancer cells, revealing that it induced apoptosis through caspase activation pathways .

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